LSP-1-2111

Description

Contextualization of Metabotropic Glutamate (B1630785) Receptors (mGluRs) in Central Nervous System Function

mGluRs are integral to the fine-tuning of synaptic transmission, influencing both pre- and post-synaptic activity. tocris.comwikipedia.org Their activation can lead to a variety of downstream effects, including the modulation of adenylyl cyclase activity and the regulation of ion channels. epa.gov

Based on sequence homology, signal transduction mechanisms, and pharmacological profiles, mGluRs are categorized into three distinct groups: Group I, Group II, and Group III. tocris.comepa.govwikidata.orgnih.govwikipedia.orgtocris.com

Group I mGluRs: Comprising mGluR1 and mGluR5, these receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium. tocris.comepa.govnih.govtocris.com

Group II mGluRs: This group includes mGluR2 and mGluR3. They are negatively coupled to adenylyl cyclase via Gi/Go proteins, resulting in the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation. tocris.comepa.govwikipedia.orgtocris.com

Group III mGluRs: Consisting of mGluR4, mGluR6, mGluR7, and mGluR8, these receptors are also coupled to Gi/Go proteins and inhibit adenylyl cyclase, similar to Group II mGluRs. tocris.comepa.govwikipedia.orgtocris.comguidetopharmacology.org

Group III mGluRs are predominantly localized to presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters, including glutamate, GABA, and other neuromodulators. wikipedia.orgguidetopharmacology.orgnih.govuni.luguidetomalariapharmacology.org This presynaptic inhibitory role allows them to finely regulate synaptic strength and neuronal network activity. They are implicated in various neurological processes, including synaptic plasticity, and have been suggested to play neuroprotective roles. wikipedia.orgguidetopharmacology.orguni.lu Research indicates their potential involvement in the pathophysiology of neurological and psychiatric conditions such as anxiety, Parkinson's disease, and schizophrenia, although the specific roles of individual subtypes within this group are an active area of investigation. uni.luguidetomalariapharmacology.orgctdbase.org

Classification and Subtypes of mGluRs

Significance of Orthosteric Agonists in Receptor Mechanism Elucidation

Receptor ligands are broadly classified based on their interaction with the receptor protein. Orthosteric ligands bind to the primary binding site where the endogenous agonist (in the case of mGluRs, glutamate) normally binds. cenmed.comhellobio.comguidetopharmacology.orgwikipedia.org Orthosteric agonists, upon binding to this site, induce a conformational change in the receptor that leads to its activation and the initiation of downstream signaling cascades. hellobio.comguidetopharmacology.orgwikipedia.org

The study of receptor mechanisms is significantly advanced by the use of selective orthosteric agonists. By directly interacting with the main ligand-binding site, these compounds can help researchers understand the precise molecular interactions that occur during receptor activation by the endogenous ligand. cenmed.com Unlike allosteric modulators, which bind to distinct sites and alter the receptor's response to the orthosteric ligand, orthosteric agonists directly mimic or compete with the action of the natural neurotransmitter at its primary recognition site. hellobio.comguidetopharmacology.orgwikipedia.org This direct interaction provides valuable insights into the conformational changes and signaling pathways triggered by agonist binding at the orthosteric site.

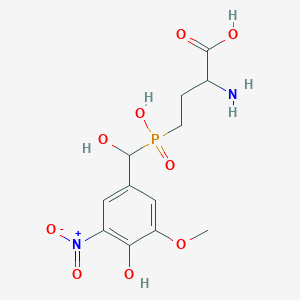

Overview of LSP-1-2111 as a Pharmacological Research Probe

This compound is a synthetic phosphinic glutamate derivative that functions as an orthosteric agonist, demonstrating a preference for Group III metabotropic glutamate receptors, particularly the mGluR4 subtype. wikipedia.orgguidetopharmacology.orgfishersci.canih.govnih.gov Its chemical structure includes an alpha-amino acid moiety, characteristic of many competitive mGluR ligands, and a distal substituent that contributes to its binding properties and selectivity. citeab.comciteab.comguidetoimmunopharmacology.org

This compound has become a valuable pharmacological research probe, extensively utilized in preclinical studies to investigate the functional consequences of activating Group III mGluRs, with a particular focus on mGluR4. ctdbase.orgguidetopharmacology.orgfishersci.ca Its utility as a research tool is supported by evidence of its ability to penetrate the blood-brain barrier, allowing for the study of its effects within the CNS in in vivo models. guidetopharmacology.orgfishersci.caciteab.com The compound's relatively selective agonism at mGluR4, compared to other Group III subtypes like mGluR7 and mGluR8, has facilitated the exploration of the specific physiological roles mediated by mGluR4 activation. citeab.combio-techne.comguidetopharmacology.org

Research utilizing this compound has contributed to understanding the potential therapeutic relevance of targeting mGluR4 for various neurological and psychiatric conditions. Studies have explored its effects in animal models related to anxiety, schizophrenia, and fear conditioning, providing insights into the behavioral and neurochemical outcomes of mGluR4 activation. wikipedia.orgctdbase.orgciteab.comguidetopharmacology.orgwikipedia.org

Pharmacological Properties and Research Findings of this compound

Based on the available research, this compound exhibits distinct pharmacological properties and has shown various effects in preclinical studies. The table below summarizes some key findings:

| Property / Finding | Description | Relevant mGluR Subtype(s) | Source(s) |

| Chemical Classification | Phosphinic glutamate derivative | N/A | wikipedia.orgnih.gov |

| Receptor Agonism | Group III metabotropic glutamate receptor agonist | Group III mGluRs | wikipedia.orgguidetopharmacology.orgfishersci.canih.govnih.gov |

| Subtype Preference | Preferential agonist for mGluR4 subtype | mGluR4 > mGluR7, mGluR8 | wikipedia.orgguidetopharmacology.orgciteab.combio-techne.comguidetopharmacology.org |

| Brain Penetration | Demonstrated brain penetration in rat studies | N/A | guidetopharmacology.orgfishersci.caciteab.com |

| Anxiolytic-like activity (preclinical) | Observed in animal models, potentially mediated by serotonergic and GABAergic systems. | mGluR4 | wikipedia.orgciteab.com |

| Antipsychotic-like effects (preclinical) | Observed in animal models of positive symptoms of schizophrenia (e.g., reversing hyperlocomotion, antagonizing head twitches). | mGluR4 | guidetopharmacology.orgwikipedia.org |

| Effect on Fear Conditioning (preclinical) | Inhibited acquisition of cued fear conditioning in wild-type mice. | mGluR4 | ctdbase.org |

| Potency at mGluR4 (in vitro) | EC50 values reported (e.g., 2.2 μM) | mGluR4 | bio-techne.com |

| Potency at mGluR7 (in vitro) | EC50 values reported (e.g., 53 μM), lower than mGluR4. | mGluR7 | bio-techne.com |

| Potency at mGluR8 (in vitro) | EC50 values reported (e.g., 66 μM), lower than mGluR4. | mGluR8 | bio-techne.com |

| Effect on fEPSPs in hippocampus | Did not significantly reduce fEPSPs at SC-CA1 synapses in one study, suggesting limited mGlu4-mediated effect at this specific synapse. | mGluR4 |

This table highlights this compound's role as a selective tool for probing mGluR4 function and its observed effects in various preclinical behavioral paradigms, supporting its significance in neuropharmacological research.

Structure

3D Structure

Properties

CAS No. |

936234-43-4 |

|---|---|

Molecular Formula |

C12H17N2O9P |

Molecular Weight |

364.25 |

IUPAC Name |

2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid |

InChI |

InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22) |

InChI Key |

PEXVMHLARUAHNC-KAJCPDDVSA-N |

SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LSP1-2111; LSP1 2111; LSP12111. |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Investigations of Lsp 1 2111

Established Synthetic Pathways for the Derivatization of Phosphinic Glutamate (B1630785) Analogues

LSP-1-2111 is a phosphinic glutamate derivative. researchgate.net The synthesis of this compound and related phosphinic glutamate analogues typically follows a general pathway. researchgate.netresearchgate.net This pathway involves the use of (S)-methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate as a starting material, which is enantiopure and retains its stereochemical configuration throughout the synthesis. researchgate.net

A key step in the synthesis involves the addition of phosphinic acid to the starting material via a radical process. researchgate.net This reaction proceeds efficiently, with total conversion observed after a few hours at elevated temperatures. researchgate.net The crude product from this step is often used in subsequent reactions without extensive purification. researchgate.net

Following the initial addition, α-hydroxy-phosphinic acids, including precursors to this compound, are obtained through the condensation of the intermediate with substituted benzaldehydes, such as 3-nitrobenzaldehydes. researchgate.net Acid hydrolysis is then employed to yield the desired amino acids, including this compound, which are subsequently purified. researchgate.net

It is important to note that while the stereogenic center originating from the (S)-methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate starting material is conserved, the stereogenic benzylic carbinol center formed during the condensation with the benzaldehyde (B42025) is epimeric. researchgate.net This results in the initial synthesis yielding this compound as a mixture of two diastereomers. researchgate.netresearchgate.net

Methodologies for Diastereomer Separation and Purification

Given that the synthesis of this compound yields a mixture of diastereomers, their separation is essential for evaluating the biological activity of individual stereoisomers. researchgate.net Various methods can be employed for the separation and purification of diastereomers, which possess different physical properties. mysagestore.com

Initial attempts to separate the diastereomers of this compound using enantiopure chiral auxiliaries, such as Mosher acid, (S)-acetyllactate, or (S)-acetyl-alanine, followed by silicagel flash chromatography were unsuccessful. researchgate.net

However, successful separation of the this compound diastereomers on a small scale has been achieved using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net A Crownpak CR(+) column, which utilizes a chiral crown ether stationary phase effective for resolving amino acid racemic mixtures, was employed for this separation. researchgate.net Analytical separation was performed using perchloric acid at a specific pH as the eluent. researchgate.net Semi-preparative separation was made possible by using hydrochloric acid instead of perchloric acid. researchgate.net

Other general methods for diastereomer separation include fractional crystallization and other chromatographic techniques like normal phase and reversed phase HPLC, and supercritical fluid chromatography (SFC). mysagestore.comgavinpublishers.comgoogle.comhplc.eu The choice of method often depends on the specific chemical properties of the diastereomers. mysagestore.com

Determination of Absolute and Relative Stereochemical Configurations

Determining the absolute and relative stereochemical configurations of chiral molecules like this compound is critical for understanding their structure-activity relationships. researchgate.netspectroscopyeurope.com Absolute configuration refers to the precise 3D arrangement of atoms at a stereogenic center, often denoted by (R) or (S) using the Cahn-Ingold-Prelog system. chemistrysteps.comlibretexts.org Relative configuration describes the spatial relationship between stereogenic centers within a molecule. youtube.com

For this compound, the absolute configuration of both stereogenic centers was determined. researchgate.net This was achieved, in part, through the synthesis and analysis of a close analogue, LSP1-2093. researchgate.net X-ray crystal structure analysis of (S)-1-phenylethylamonium [α-hydroxy-(3-nitrophenyl)methyl]phosphinate (R,S)-7a, a related phosphinic analogue, provided crucial information for the stereochemical assignment. researchgate.net

Other techniques commonly used for determining absolute configuration include Vibrational Circular Dichroism (VCD), which is particularly useful for analyzing chiral molecules in solution without requiring crystallization, and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents. spectroscopyeurope.comwordpress.com Relative stereochemistry can also be investigated using NMR by analyzing coupling constants and NOE correlations, or by converting the molecule into a rigid system like an acetonide for analysis. wordpress.com

Analysis of the separated diastereomers of LSP1-2111 by optical rotation showed distinct values. researchgate.net Diastereomer I of LSP1-2111 displayed a small optical rotation ([α]²⁰D = +2 (c = 0.8, H₂O)), while Diastereomer II showed a larger optical rotation ([α]²⁰D = +25 (c = 0.7, H₂O)). researchgate.net Differences in chemical shifts in the ¹H NMR spectra were also observed between the diastereomers. researchgate.net

Impact of Stereochemistry on Ligand-Receptor Interactions

Stereochemistry plays a significant role in the interaction between a ligand and its receptor. unit.nonih.govstanford.eduaps.org Diastereomers, having different spatial arrangements of atoms, can exhibit distinct biological activities. researchgate.net This is because the precise three-dimensional structure of a ligand dictates how effectively it can bind to the complementary binding site of a receptor.

For phosphinic glutamate derivatives like this compound, which act as agonists for metabotropic glutamate receptors, the stereochemical configuration at each chiral center can influence binding affinity, efficacy, and selectivity for different receptor subtypes (e.g., mGlu4, mGlu6, mGlu7, mGlu8). medkoo.comuni-regensburg.deresearchgate.net

Since this compound was initially synthesized and tested as a mixture of two diastereomers, accessing single diastereomers is necessary to fully evaluate their respective pharmacological profiles. researchgate.net Differences in stereochemistry can lead to variations in how the ligand fits into the receptor binding pocket, the types and strengths of intermolecular interactions formed, and ultimately, the resulting biological response. This underscores the importance of stereochemical control in the synthesis and the separation and characterization of individual stereoisomers in the development of selective and potent therapeutic agents.

Molecular Pharmacology and Receptor Interaction Profiling of Lsp 1 2111

Quantification of Binding Affinity and Receptor Selectivity of LSP-1-2111

Studies have quantified the interaction of this compound with different mGlu receptor subtypes to determine its binding affinity and selectivity profile. This compound demonstrates a notable preference for the mGlu4 receptor subtype within the Group III mGluRs. nih.govnih.govnih.govresearchgate.netacs.orgresearchgate.net

Quantitative data on the in vitro potency of this compound at different Group III mGlu receptors, typically expressed as EC50 values, highlights this selectivity. EC50 values of 2.2 μM for mGlu4, 53 μM for mGlu7, and 66 μM for mGlu8 have been reported. frontiersin.org Another source indicates similar potency at mGlu4 and mGlu6, with significantly lower potency at mGlu7 and mGlu8. nih.gov

Relative to other Group III mGlu receptors expressed in the brain, this compound exhibits approximately 30-fold higher potency at the mGlu4 receptor compared to mGlu7 and mGlu8. mdpi.comsemanticscholar.orgresearchgate.net Specifically, it shows a 1-fold preference over mGlu6, 25-fold preference over mGlu7, and 30-fold preference over mGlu8. nih.gov

This compound also demonstrates high selectivity against Group I (mGlu1, mGlu5) and Group II (mGlu2, mGlu3) mGlu receptors, with selectivity reported to be greater than 100-fold. nih.gov Furthermore, broad screening against a panel of other drug targets, including GPCRs, ion channels, and enzymes, at concentrations up to 10 μM revealed no appreciable affinity, indicating a highly selective cross-reactivity profile for this compound towards Group III mGlu receptors. semanticscholar.orgresearchgate.net

The following table summarizes reported in vitro potency data for this compound at Group III mGlu receptors:

| Receptor Subtype | EC50 (μM) |

| mGlu4 | 2.2 nih.govfrontiersin.org |

| mGlu6 | ~2.2 nih.govnih.gov |

| mGlu7 | 52.87 - 53 nih.govfrontiersin.org |

| mGlu8 | 65.97 - 66 nih.govfrontiersin.org |

Note: EC50 values may vary slightly depending on the specific assay conditions and source.

Preferential Agonism at the mGlu4 Receptor Subtype

The quantitative data on binding affinity and functional potency clearly establish this compound as a preferential agonist of the mGlu4 receptor subtype within the Group III mGluRs. nih.govnih.govnih.govresearchgate.netacs.orgresearchgate.net Its significantly lower EC50 value at mGlu4 compared to mGlu7 and mGlu8 underlies this preference, enabling its use as a tool compound to investigate the specific pharmacological roles of mGlu4 receptor activation. nih.govresearchgate.net

Activity Profile Across Other Group III mGluRs (mGlu6, mGlu7, mGlu8)

While demonstrating preference for mGlu4, this compound also exhibits agonist activity at other Group III mGlu receptors, namely mGlu6, mGlu7, and mGlu8, albeit with lower potency. nih.govnih.govresearchgate.netfrontiersin.org The EC50 values for mGlu7 and mGlu8 are considerably higher than that for mGlu4. nih.govfrontiersin.org Regarding mGlu6, some data suggest similar potency to mGlu4 nih.gov, while other reports indicate lower potency nih.govfrontiersin.org. It is important to note the restricted expression pattern of the mGlu6 receptor, which is primarily found in the retina, limiting the potential for this compound to exert effects via mGlu6 outside of this structure. nih.govsemanticscholar.org The activity at these other Group III receptors, although less potent than at mGlu4, means that at higher concentrations, this compound may engage these subtypes. researchgate.netfrontiersin.org

Characterization of Orthosteric Agonist Mechanisms

This compound functions as an orthosteric agonist at Group III mGlu receptors. nih.govnih.govnih.govresearchgate.netmdpi.comacs.org3ds.com Orthosteric agonists bind to the same site as the endogenous ligand, glutamate (B1630785), typically located in the large N-terminal ligand-binding domain of Class C GPCRs like mGluRs. nih.govacs.org By binding to this site, this compound competes with glutamate and directly activates the receptor. nih.gov

Molecular modeling studies on related compounds, including this compound, suggest that certain structural features, such as aromatic functional groups, may interact with neighboring pockets near the orthosteric site, potentially including chloride regulatory sites. 3ds.comresearchgate.net This interaction with a second binding site, while still primarily activating the receptor through the orthosteric mechanism, has led to the suggestion that these ligands could be considered as bitopic or dualsteric ligands. 3ds.comresearchgate.net The ability of this compound to interact with such a site and stabilize the active "closed" conformation of the mGlu4 receptor further supports its potency as an orthosteric ligand. 3ds.com

Receptor Activation and Functional Potency Determination in In Vitro Systems

The functional potency of this compound and its ability to activate mGlu receptors have been characterized using various in vitro assay systems. These assays typically measure downstream signaling events triggered by receptor activation, such as the inhibition of cyclic AMP (cAMP) accumulation, which is characteristic of Gi/Go-coupled receptors like Group III mGluRs. mdpi.comtocris.com

The EC50 values reported for this compound at different mGlu receptor subtypes (e.g., 2.2 μM at mGlu4, 53 μM at mGlu7, and 66 μM at mGlu8) are determined in these in vitro functional assays. nih.govfrontiersin.org These values represent the concentration of this compound required to elicit half of the maximal functional response of the receptor in a given assay system. The in vitro potency established through these assays provides a measure of the compound's efficacy in activating the receptor and is used to understand its pharmacological profile and selectivity. nih.govmdpi.com

Neurobiological Mechanisms of Action Mediated by Lsp 1 2111

Modulation of Synaptic Transmission and Neuronal Excitability

Regulation of Glutamatergic Neurotransmission

LSP-1-2111 has been shown to exert inhibitory effects on glutamatergic synaptic transmission. Research indicates that this compound can reduce glutamatergic transmission at parallel fiber – Purkinje cell synapses in the cerebellar cortex. researchgate.net Glutamatergic neurotransmission, mediated by glutamate (B1630785), is fundamental for fast excitatory signaling in the central nervous system. frontiersin.orguni-regensburg.de By activating presynaptic mGluR4, this compound can decrease the release of glutamate, thus modulating the strength of excitatory synapses. nih.govuni-regensburg.de

Influence on GABAergic Synaptic Transmission

In addition to its effects on glutamatergic synapses, this compound has also been demonstrated to influence GABAergic synaptic transmission. Studies have shown that this compound can reduce GABAergic synaptic transmission at striatopallidal synapses. researchgate.net Furthermore, the anxiolytic-like effects of this compound have been suggested to involve interactions with GABAergic systems. nih.gov mGluR7, another Group III mGluR subtype that this compound shows activity towards, functions as a heteroreceptor on GABA-releasing interneurons in regions like the hippocampus and amygdala. nih.gov Activation of mGluR7 at these sites can reduce GABA-mediated depression of excitatory neurons, potentially enhancing plasticity and activity of local excitatory circuits. nih.gov

Downstream Intracellular Signal Transduction Pathways Activated by mGluR Engagement

Group III mGluRs, including mGluR4 which is a primary target of this compound, are coupled to Gi/o proteins. frontiersin.orgnih.gov Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgnih.gov This reduction in cAMP can influence the activity of downstream signaling molecules, such as protein kinase A (PKA). frontiersin.org

While the precise signal transduction mechanisms by which Group III mGluRs regulate transmitter exocytosis are still under comprehensive investigation, they are believed to involve the modulation of several second messengers, including cAMP, diacylglycerol, and Ca2+. uni-regensburg.de Furthermore, interactions with presynaptic Ca2+ and K+ channels are likely involved in the regulatory effects of Group III mGluRs on neurotransmitter release. uni-regensburg.de These intracellular signaling cascades ultimately converge to modulate the machinery responsible for synaptic vesicle fusion and neurotransmitter release into the synaptic cleft. uni-regensburg.deusp.br

Electrophysiological Characterization of this compound-Induced Receptor Activation

Electrophysiological techniques are essential tools for characterizing the functional effects of compounds like this compound on neuronal activity and synaptic transmission. researchgate.netnih.gov These methods allow for the measurement of electrical signals in neurons, providing insights into how receptor activation by agonists affects ion channel function, membrane potential, and synaptic currents. usp.brnih.gov

Studies utilizing electrophysiological approaches have contributed to understanding the actions of this compound. For instance, in investigations of synaptic transmission at SC-CA1 synapses, this compound was used as a control compound to assess mGluR4-mediated effects, although another agonist, LSP4-2022, showed a more pronounced reduction in field excitatory postsynaptic potentials (fEPSPs) at this specific synapse. acs.org The application of 3 µM this compound did not significantly alter fEPSP slope at SC-CA1 synapses in these experiments. acs.org This highlights the utility of electrophysiological methods in discerning the effects of this compound on synaptic strength and its receptor subtype selectivity in different brain regions.

Data from electrophysiological studies, often presented as changes in synaptic currents, membrane potentials, or field potentials, provide direct evidence of this compound's ability to activate mGluRs and consequently modulate neuronal electrical activity. researchgate.netnih.gov

Summary of this compound Activity at Group III mGluRs

| mGluR Subtype | Reported Activity / Preference | EC50 (µM) | Reference |

| mGluR4 | Agonist, Preference | 2.2 | researchgate.netfrontiersin.org |

| mGluR7 | Agonist | 53 | researchgate.netfrontiersin.org |

| mGluR8 | Agonist | 66 | researchgate.netfrontiersin.org |

Note: EC50 values indicate the half maximal effective concentration.

Preclinical Research Applications and Utility of Lsp 1 2111 As a Pharmacological Tool

Investigation of mGluR4 Activation in Animal Models of Neurological Disorders

The application of LSP-1-2111 has provided significant insights into the potential therapeutic relevance of targeting mGluR4 for a range of neurological disorders. Preclinical pharmacology studies have reported the efficacy of this compound in in vivo rodent models relevant to conditions such as Parkinson's disease, anxiety, and psychosis nih.gov. Animal models serve as crucial instruments in the study of neurological disorders, allowing for the investigation of disease pathology and the assessment of potential treatments before human clinical trials benthambooks.commdpi.com. The investigation into the utility of group III mGluRs, including mGluR4, in the treatment of schizophrenia became more feasible with the discovery of blood-brain barrier permeable selective ligands like LSP1-2111, suitable for in vivo studies mdpi.com.

Studies in Parkinson's Disease Pathophysiology Models

Preclinical studies utilizing rodent models of Parkinson's disease have indicated the efficacy of LSP1-2111 nih.gov. Activation of mGluR4 is considered a significant area of focus for the development of novel therapeutics aimed at treating Parkinson's disease uni-regensburg.de. While the search results confirm the use of LSP1-2111 in these models and highlight the therapeutic potential of mGluR4 activation for Parkinson's disease, detailed findings from specific studies employing LSP1-2111 in these models are not extensively provided in the available snippets. Animal models for Parkinson's disease include those induced by lipopolysaccharide (LPS) and AAV alpha-synuclein, which aim to replicate aspects of the disease's pathology and symptoms nih.govbiospective.comnih.gov.

Exploration of Schizophrenia-Related Behavioral Phenotypes

LSP1-2111 has demonstrated antipsychotic-like activity in various preclinical models relevant to schizophrenia mdpi.com. Its efficacy has been observed in models addressing both cognitive and negative symptoms associated with schizophrenia, including performance in object recognition and social interaction tests mdpi.com. Furthermore, LSP1-2111 was shown to reverse hyperlocomotion induced by amphetamine and MK-801, as well as head twitches induced by DOI (2,5-dimethoxy-4-iodoamphetamine) mdpi.com. Schizophrenia is characterized by a variety of complex behavioral phenotypes researchgate.netharvard.educsic.esisciii.es.

Analysis of Fear Learning and Memory Circuitry Modulation

Studies have indicated that LSP1-2111 is efficacious in models assessing the acquisition of fear learning and memory nih.gov. Acute pharmacological activation of mGluR4 using LSP1-2111 was found to inhibit the acquisition of cued fear conditioning in wild-type male mice at doses of 2.5 mg/kg and 5 mg/kg nih.gov. The effect of LSP1-2111 on the extinction of fear was less pronounced nih.gov. Importantly, the effects observed with LSP1-2111 were demonstrated to be specific to mGluR4 nih.gov. Fear learning and memory processes involve intricate neural circuitry, including key regions such as the amygdala, hippocampus, and prefrontal cortex frontiersin.orgwikipedia.orgnih.gov.

The following table summarizes data on the effect of LSP1-2111 on freezing levels during fear conditioning in wild-type male mice:

| Dose of LSP1-2111 (mg/kg) | Effect on Acquisition of Cued Fear Conditioning | Effect on Extinction of Cued Fear |

| 2.5 | Inhibited (lower freezing at minutes 5 and 7) nih.gov | Subtle effect nih.gov |

| 5 | Inhibited (less freezing in minutes 4–7) nih.gov | Subtle effect nih.gov |

Interactive Table: Effect of LSP1-2111 on Fear Conditioning

Methodologies for Assessing Central Nervous System Disposition of this compound

Investigating the central nervous system (CNS) disposition of LSP1-2111 has been a critical aspect of understanding its pharmacological profile nih.govnih.gov. The disposition of a drug within the brain is a vital determinant of its efficacy and safety, particularly for therapeutics targeting the CNS transpharmation.com.

Quantitative Microdialysis for Brain Penetration Studies

Quantitative microdialysis in rats has been employed as a methodology to study the CNS disposition of LSP1-2111 nih.govnih.gov. This technique is considered a gold standard for determining the unbound concentrations of a drug in specific brain regions over time transpharmation.commdpi.com. Through the use of quantitative microdialysis, researchers were able to establish that significant unbound concentrations of LSP1-2111 were present in the extracellular fluid (ECF) relative to its in vitro binding affinity and functional potency nih.govnih.gov. These findings provided crucial support for the use of LSP1-2111 in studying the CNS pharmacology mediated by mGluR4 activation through orthosteric agonist mechanisms nih.govnih.gov.

Insights into mGluR4 Biology from this compound Application

The application of LSP1-2111 in preclinical research has contributed to a deeper understanding of mGluR4 biology and its potential as a therapeutic target. The findings from studies utilizing LSP1-2111 support the exploration of mGluR4 agonists as potential therapies for disorders affecting both the CNS and peripheral systems nih.gov. Specifically, the use of LSP1-2111 has provided data indicating a role for mGluR4 signaling in the acquisition phase of fear learning and memory nih.govcreative-biolabs.com. LSP1-2111 functions as a preferential orthosteric agonist for mGluR4 mdpi.com. mGluR4 is classified as a group III mGluR and is predominantly located presynaptically in brain areas such as the cerebellum, hippocampus, basal ganglia, and olfactory bulb creative-biolabs.comwikipedia.org. Group III receptors are linked to the inhibition of the cyclic AMP cascade wikipedia.org.

Structure Activity Relationship Sar Studies of Lsp 1 2111 and Its Analogues

Identification of Structural Determinants for mGluR4 Selectivity and Agonist Potency

LSP-1-2111 functions as an orthosteric agonist, interacting with the same binding site as the endogenous ligand glutamate (B1630785) wikidata.orgguidetopharmacology.orguni-freiburg.deacs.org. Its structure is described as a phosphinic glutamate derivative wikidata.orgacs.org. Key to its activity and selectivity is a bipartite structure comprising an L-AP4-like moiety, which mimics glutamate, and a distal chain, often an aromatic or heteroaromatic group, that extends into a neighboring binding pocket within the Venus flytrap (VFT) domain of the receptor nih.govzhanggroup.orginvivochem.cn.

Research indicates that the potency of this compound at mGlu4 is characterized by an EC₅₀ value of 2.20 μM wikipedia.org. While less potent than some related analogues like LSP1-3081, this compound exhibits approximately 30-fold selectivity over mGlu8 wikipedia.org. Molecular modeling studies suggest that the aromatic functional group in the distal part of this compound may interact with one of the two chloride regulatory sites within the mGlu4 receptor binding domain zhanggroup.orginvivochem.cnguidetoimmunopharmacology.org. Specifically, the nitro group of this compound is proposed to mimic chloride ions, contributing to the lower sensitivity of mGlu4 to variations in chloride concentration nih.gov. This interaction with the second chloride binding site is thought to play a role in stabilizing the active "closed" conformation of the mGlu4 receptor, thereby enhancing agonist potency nih.gov.

Comparative Analysis with Structurally Related Phosphinic Glutamate Derivatives (e.g., LSP4-2022)

Comparative studies with structurally related phosphinic glutamate derivatives, such as LSP4-2022, have been instrumental in highlighting the impact of subtle structural differences on pharmacological profiles. LSP4-2022 is another orthosteric agonist with high potency and selectivity for mGluR4 guidetopharmacology.orgnih.govtocris.comscribd.com. LSP4-2022 demonstrates an EC₅₀ of 0.11 μM at mGlu4, making it significantly more potent than this compound nih.govwikipedia.org.

A key distinction lies in their selectivity profiles. LSP4-2022 shows a markedly improved selectivity, with its affinity for mGluR4 being approximately 300-fold higher than for mGluR8, compared to this compound's roughly 30-fold preference for mGlu4 over mGlu8 guidetopharmacology.orgnih.govtocris.com. This enhanced selectivity of LSP4-2022 is attributed to the specific size and nature of its distal phenoxyacetic side chain, which fits effectively into the selectivity pocket of mGluR4 but not into the corresponding pocket of mGluR8 nih.gov. Furthermore, the distal carboxylate group of LSP4-2022 is sufficiently flexible to interact with both chloride binding sites, contributing to its high potency nih.gov. Both this compound and LSP4-2022 are considered examples of bitopic or dualsteric ligands due to their interaction with both the glutamate binding site and an adjacent pocket zhanggroup.orginvivochem.cnguidetoimmunopharmacology.org.

The following table summarizes the potency and selectivity of this compound and LSP4-2022 at mGlu4 and mGlu8 receptors:

| Compound | mGlu4 EC₅₀ (μM) | Selectivity vs mGlu8 |

| This compound | 2.20 wikipedia.org | ~30-fold guidetopharmacology.orgwikipedia.orgnih.gov |

| LSP4-2022 | 0.11 nih.gov | ~300-fold guidetopharmacology.orgnih.govtocris.com |

Rational Design Principles Guiding Analog Development

The development of this compound and its analogues was guided by rational design principles, building upon the initial discovery of PCEP through virtual screening nih.govzhanggroup.orginvivochem.cnwikipedia.org. PCEP, identified as a 7 μM ligand at mGlu4, served as a starting point due to its structure containing an L-AP4-derived fragment and a chain interacting with a neighboring pocket zhanggroup.orginvivochem.cn.

A key principle in the design strategy was the systematic modification of the distal side chain of the L-AP4-like core structure nih.gov. While the L-AP4-like portion was found to be less amenable to modification without loss of activity, the distal chain tolerated various substitutions, particularly with aromatic and heteroaromatic groups nih.govzhanggroup.orginvivochem.cn. The objective was to design ligands that could effectively engage the newly identified binding pocket adjacent to the canonical glutamate site, a pocket that exhibits structural differences across mGluR subtypes nih.gov. This approach aimed to confer subtype selectivity. The presence of an aromatic ring in compounds like this compound and LSP4-2022 provided multiple sites for chemical modification to optimize ligand performance nih.gov. The design also considered the ability of functional groups, such as the nitro group in this compound and the carboxylate in LSP4-2022, to mimic chloride ions and interact with the second chloride binding site, thereby influencing potency and stabilizing the active receptor conformation nih.gov.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have played a vital role in the SAR elucidation of this compound and its analogues. Virtual high-throughput screening was initially employed to identify lead compounds like PCEP nih.govzhanggroup.orginvivochem.cnwikipedia.org.

Molecular modeling studies have provided critical insights into the binding interactions of these ligands with the mGlu4 receptor. These studies suggested that the aromatic moieties present in this compound and LSP4-2022 could bind to one of the two chloride regulatory sites within the receptor's binding domain zhanggroup.orginvivochem.cnguidetoimmunopharmacology.org. This supported the concept of these compounds acting as bitopic or dualsteric ligands zhanggroup.orginvivochem.cnguidetoimmunopharmacology.org. Computational analyses, including docking studies of (S)-PCEP, guided the design and synthesis of aromatic derivatives such as this compound nih.gov. Furthermore, molecular modeling, utilizing homology models of the mGlu4 VFD binding domain, helped to visualize the binding of ligands and chloride ions and to explain the experimentally observed subtype specificity by illustrating how the size of the binding pocket in mGlu4 accommodates the distal side chains of selective agonists while the corresponding pocket in mGlu8 does not nih.gov.

Advanced Research Methodologies and Future Directions for Lsp 1 2111 Research

Refined In Vitro and In Vivo Pharmacological Assays for Receptor Functionality

Characterizing the functional effects of LSP-1-2111 at the mGluR4 receptor relies on a spectrum of in vitro and in vivo pharmacological assays. In vitro approaches commonly utilize recombinant cell lines expressing human mGluR4 to assess compound potency and efficacy. Calcium mobilization assays are a standard method for evaluating mGluR4 activity, as demonstrated in studies characterizing mGluR4 PAMs tandfonline.comacs.org. These assays measure changes in intracellular calcium levels downstream of receptor activation. cAMP assays are also crucial, as mGluR4 is a Gi/o-coupled receptor that typically inhibits adenylate cyclase activity, leading to decreased cAMP levels patsnap.com. Refinements in these assays include increasing throughput for screening large compound libraries and developing more sensitive readouts to detect subtle modulatory effects.

Beyond these, GTPγS binding assays can directly measure the coupling of activated receptors to G proteins. For this compound, which acts as an orthosteric agonist, these assays would assess its ability to promote G protein coupling to mGluR4.

In vivo pharmacological assays are essential to understand the effects of this compound in a complex biological system. Rodent models are frequently used to evaluate the behavioral and physiological consequences of mGluR4 activation. For instance, this compound has been shown to inhibit the acquisition of cued fear conditioning in wild-type mice, indicating an anxiolytic-like effect nih.gov. Anticataleptic effects of this compound have also been observed in rat models treated with haloperidol, suggesting modulation of motor circuits uni-regensburg.de. Future refinements in in vivo studies could involve the use of genetically modified animals with altered mGluR4 expression or function, as well as employing sophisticated techniques like in vivo electrophysiology to directly measure neuronal activity changes in specific brain regions following this compound administration. Optogenetics and chemogenetics offer further avenues to precisely control neuronal activity and study the downstream circuit effects of mGluR4 activation by compounds like this compound.

Gene Expression Profiling and Transcriptomic Analysis in Response to mGluR4 Activation by this compound

Understanding the broader cellular impact of mGluR4 activation by this compound involves analyzing changes in gene expression. Gene expression profiling and transcriptomic analysis provide a comprehensive view of the molecular pathways affected by receptor activation cd-genomics.comthermofisher.com. Studies comparing gene expression in mGluR4 knockout mice versus wild-type, or in animals treated with mGluR4 agonists, have revealed significant overlaps in transcriptional responses nih.gov. For example, analysis of microarray data from amygdala tissues showed overlapping gene expression patterns between mGluR4-deficient mice and wild-type mice treated with an mGluR4 agonist nih.gov.

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq), allows for the identification of differentially expressed genes, alternative splicing events, and the discovery of novel transcripts in response to this compound. This can help pinpoint downstream signaling cascades, identify potential biomarkers of mGluR4 activation, and uncover adaptive changes in gene networks. For instance, studies investigating mGluR4 PAMs in models of morphine abstinence have utilized transcriptional analysis to identify gene expression changes in brain regions like the nucleus accumbens researchgate.net.

Future research with this compound could employ single-cell transcriptomics to delineate the gene expression profiles in specific neuronal populations or cell types that express mGluR4, providing a more granular understanding of the cellular response researchgate.net. This approach can help identify cell-type-specific mechanisms of action and potential off-target effects.

Biochemical and Biophysical Techniques for Ligand-Receptor Complex Analysis and Conformational Studies

Detailed analysis of how this compound interacts with the mGluR4 receptor at a molecular level requires biochemical and biophysical techniques. Ligand binding assays, including radioligand binding studies, are fundamental for determining the affinity and binding kinetics of this compound to mGluR4 nih.govnih.gov. Competition binding experiments with radiolabeled agonists can reveal the potency of this compound in displacing other ligands nih.gov.

Techniques such as Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI) can provide real-time data on the binding kinetics (association and dissociation rates) of this compound to purified or membrane-bound mGluR4 protein. Isothermal Titration Calorimetry (ITC) can quantify the thermodynamic parameters of the binding interaction, including enthalpy and entropy changes, offering insights into the driving forces of binding.

Structural biology techniques are crucial for understanding the conformational changes induced in mGluR4 upon this compound binding. While full-length mGluR4 structural information may be limited, studies on other mGluR subtypes and domains provide valuable context frontiersin.orgbiorxiv.org. Techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) of the mGluR4 ligand-binding domain or full-length receptor in complex with this compound could provide atomic-resolution details of the binding pose and resulting conformational rearrangements. Solid-state NMR is another technique that could potentially be applied to study the structure and dynamics of mGluR4, particularly in a lipid environment ox.ac.uk. Understanding these structural changes is vital for rational drug design and the development of more selective and potent mGluR4 modulators.

Integration of Quantitative Systems Pharmacology Approaches in Compound Evaluation

Quantitative Systems Pharmacology (QSP) approaches are becoming increasingly valuable in neuroscience drug discovery for their ability to integrate data across multiple biological scales and predict drug behavior in complex systems nih.gov. For this compound, QSP models can incorporate data from in vitro assays (potency, efficacy), in vivo studies (pharmacokinetics, behavioral effects), and potentially transcriptomic data to build computational models that simulate the effects of mGluR4 activation at the cellular, circuit, and behavioral levels.

QSP models can help to:

Predict the dose-response relationships in vivo based on in vitro data.

Simulate the impact of this compound on specific neuronal circuits known to express mGluR4, such as those involved in motor control or fear processing nih.govuni-regensburg.depatsnap.com.

Integrate the effects of mGluR4 activation with other neurotransmitter systems, considering potential crosstalk and network effects frontiersin.orgmdpi.com.

Identify key parameters influencing the efficacy and variability of response to this compound.

Optimize future experimental designs by predicting the outcomes of different study protocols.

By integrating diverse data types, QSP can provide a more holistic understanding of this compound's pharmacological profile and help translate preclinical findings to potential clinical outcomes, though clinical data is outside the scope of this article.

Unexplored Research Avenues and Methodological Advancements in Neurotransmitter Receptor Ligand Development

Research into neurotransmitter receptor ligands, including mGluR4 agonists like this compound, is continually evolving with the development of new technologies and conceptual frameworks. Several unexplored avenues and methodological advancements hold promise for advancing this compound research:

Targeting Receptor Heteromers and Crosstalk: mGluR4 can form heteromers with other mGluR subtypes or other G protein-coupled receptors, which can influence its signaling properties. Investigating the formation and function of mGluR4 heteromers and how this compound affects these complexes represents an important, less explored area mdpi.com. Understanding neurotransmitter-receptor crosstalk beyond canonical interactions could also reveal novel therapeutic strategies frontiersin.org.

Advanced Imaging Techniques: Techniques such as Positron Emission Tomography (PET) imaging with selective mGluR4 radioligands could allow for the in vivo visualization and quantification of mGluR4 occupancy by this compound in the brain snmjournals.org. This is crucial for understanding target engagement and pharmacokinetics in living subjects. Fluorescent probes for mGluR4 can also be utilized for in vitro assays and potentially advanced microscopy techniques to study receptor localization and dynamics snmjournals.org.

High-Throughput Electrophysiology: Developing higher-throughput electrophysiological methods could enable the assessment of this compound's effects on neuronal excitability and synaptic transmission in a more efficient manner.

Computational and AI-Driven Approaches: Continued advancements in computational chemistry, molecular dynamics simulations, and artificial intelligence can aid in predicting this compound binding modes, identifying potential off-targets, and designing novel mGluR4 ligands with improved properties.

Exploring Understudied Aspects of Receptor Biology: A significant portion of the human proteome, including some G protein-coupled receptors, remains understudied nih.gov. Exploring less-understood aspects of mGluR4 biology, such as its post-translational modifications, interaction with intracellular proteins beyond G proteins frontiersin.org, and differential roles in various brain regions or cell types, could uncover new therapeutic opportunities.

These advanced methodologies and unexplored avenues highlight the dynamic nature of neurotransmitter receptor research and provide a roadmap for future investigations into the pharmacological actions and therapeutic potential of this compound.

Q & A

Q. What are the primary synthetic pathways for LSP-1-2111, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Optimize reaction parameters (temperature, solvent, catalyst) using factorial design experiments to identify critical variables.

- Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to validate purity and structural integrity. Report yields under varying conditions to establish reproducibility .

- Example table:

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| 80°C, THF | 65 | 98 |

| 60°C, DMF | 52 | 95 |

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

Methodological Answer:

- Conduct solubility studies in polar/non-polar solvents (e.g., water, DMSO) using UV-Vis spectroscopy.

- Determine thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Validate results against computational predictions (e.g., Hansen solubility parameters) to align empirical and theoretical data .

Q. What statistical methods are appropriate for validating this compound’s bioactivity in preliminary assays?

Methodological Answer:

- Use ANOVA or Student’s t-test to compare dose-response curves across experimental replicates.

- Apply false discovery rate (FDR) corrections for high-throughput screening data to minimize Type I errors.

- Include confidence intervals and effect sizes to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Methodological Answer:

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Systematically modify functional groups (e.g., halogenation, alkyl chain elongation) and test bioactivity in standardized assays.

- Apply multivariate regression to correlate structural features with activity, controlling for confounding variables.

- Publish raw datasets and regression coefficients to enable meta-analyses .

Q. What methodologies are effective for analyzing this compound’s stability under physiological conditions?

Methodological Answer:

- Simulate physiological pH/temperature in vitro and monitor degradation via LC-MS over time.

- Compare degradation products with toxicity databases (e.g., PubChem) to assess metabolite risks.

- Use accelerated stability testing (ICH guidelines) to predict shelf-life .

Data Analysis and Reporting

Q. How to present conflicting spectral data (e.g., NMR vs. MS) for this compound in a research paper?

Methodological Answer:

Q. What frameworks ensure ethical rigor when comparing this compound’s efficacy to existing compounds?

Methodological Answer:

Q. How to integrate large-scale omics data with traditional assays in this compound research?

Methodological Answer:

- Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to contextualize omics findings.

- Correlate transcriptomic/proteomic data with phenotypic assays (e.g., IC50 values) using machine learning (e.g., random forests).

- Deposit processed data in public repositories (e.g., GEO, PRIDE) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.